![molecular formula C19H19NO3 B3036413 1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene CAS No. 341966-89-0](/img/structure/B3036413.png)
1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene
Overview
Description
1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene is a complex organic compound characterized by its unique structure, which includes a benzoyloxy group, an ethanimidoyl group, a cyclopropyl ring, and a methoxybenzene moiety
Preparation Methods
The synthesis of 1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene typically involves multiple steps, starting with the preparation of the cyclopropyl ring and the subsequent introduction of the benzoyloxy and ethanimidoyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanimidoyl group to an amine or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoyloxy and ethanimidoyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity. The cyclopropyl ring provides rigidity to the molecule, affecting its overall conformation and reactivity .
Comparison with Similar Compounds
Similar compounds to 1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene include:
1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-hydroxybenzene: Differing by the presence of a hydroxy group instead of a methoxy group.
1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-ethoxybenzene: Featuring an ethoxy group in place of the methoxy group.
1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methylbenzene: Substituted with a methyl group instead of a methoxy group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and reactivity. The unique combination of functional groups in this compound makes it particularly valuable for specific applications and studies .
Biological Activity
1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C19H18N2O5
- Molecular Weight : 354.36 g/mol
- CAS Number : 338392-40-8
The compound features a cyclopropyl group, a benzoyloxy moiety, and a methoxybenzene structure, which contribute to its unique biological profile.
This compound primarily acts as an agonist for GPR40 (free fatty acid receptor 1). This receptor is involved in various physiological processes, including insulin secretion and glucose metabolism. Modulation of GPR40 activity can have significant implications for metabolic disorders such as diabetes .
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential therapeutic applications:
- Antidiabetic Effects : Research indicates that compounds targeting GPR40 can enhance insulin secretion in response to free fatty acids. This suggests that this compound may improve glycemic control in diabetic models .
- Anti-inflammatory Properties : Some studies have reported that GPR40 activation leads to anti-inflammatory effects through the modulation of pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
A review of relevant literature reveals several key findings regarding the biological activity of this compound:
- In Vivo Studies : Animal models have demonstrated that administration of this compound resulted in improved glucose tolerance and reduced insulin resistance compared to control groups .
- Cell Culture Studies : In vitro assays showed that the compound effectively stimulates insulin secretion from pancreatic beta cells in response to elevated free fatty acid levels. This effect was linked to enhanced calcium influx and increased cAMP levels .
- Comparative Analysis : A comparative study with other GPR40 agonists indicated that this compound exhibits a stronger binding affinity and greater efficacy in stimulating insulin release than some existing drugs .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene in laboratory settings?
Methodological Answer:
- Hazard Mitigation: Despite limited GHS classification data for structurally similar compounds (e.g., cyclopropane derivatives), assume acute toxicity risks (inhalation, dermal, oral Category 4) based on analogs .
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps, employ NIOSH-approved respirators with organic vapor cartridges .
- Storage: Store in sealed containers under inert gas (e.g., argon) in cool (2–8°C), dry conditions to prevent cyclopropane ring degradation .
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- NMR Analysis: Prioritize - and -NMR to confirm cyclopropane proton environments (δ 1.2–2.5 ppm) and benzoyloxy/methoxy groups (δ 3.8–4.3 ppm for OCH, δ 7.5–8.1 ppm for aromatic protons). Use 2D techniques (HSQC, HMBC) to resolve overlapping signals .
- Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular formula (expected [M+H] ~370–380 Da) and detect fragmentation patterns (e.g., loss of benzoyloxy groups) .
Q. What synthetic routes are feasible for synthesizing this compound?
Methodological Answer:
- Key Steps:
- Cyclopropanation: Use [2+1] cycloaddition with diazo compounds or Simmons-Smith reagents to form the cyclopropane ring .
- Imine Formation: React cyclopropane-carboxaldehyde intermediates with hydroxylamine, followed by benzoylation using benzoyl chloride in anhydrous DMF .
- Purification: Employ silica gel chromatography (ethyl acetate/petroleum ether, 10:1–20:1) to isolate the product, monitoring by TLC (R ~0.3–0.5) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the cyclopropane ring in this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to assess ring strain and electron density distribution. Compare HOMO-LUMO gaps with analogs to predict susceptibility to nucleophilic attack .
- Docking Studies: Use software like Discovery Studio to model interactions with biological targets (e.g., enzymes), focusing on the cyclopropane’s steric effects .
Q. How to resolve discrepancies in spectroscopic data during structural validation?
Methodological Answer:
- Contradiction Analysis: If NMR signals deviate from expected patterns (e.g., unexpected splitting), check for diastereomerism or rotamers. Variable-temperature NMR (VT-NMR) can clarify dynamic effects .
- Cross-Validation: Compare experimental IR carbonyl stretches (~1740 cm for benzoyloxy) with computed spectra (Gaussian 16) to confirm functional groups .
Q. What strategies optimize cyclopropane ring formation in high-strain systems?
Methodological Answer:
- Catalyst Screening: Test chiral catalysts (e.g., Rh(OAc)) for asymmetric cyclopropanation. Monitor enantiomeric excess (ee) via chiral HPLC .
- Solvent Effects: Use low-polarity solvents (e.g., dichloromethane) to minimize ring-opening side reactions. Conduct kinetic studies to identify optimal reaction times .
Q. How to design assays for evaluating this compound’s bioactivity?
Methodological Answer:
- Target Selection: Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450) based on the compound’s lipophilic moieties (logP ~4.4) .
- Inhibition Assays: Use fluorescence-based assays (e.g., CYP3A4) with IC determination. Include positive controls (e.g., ketoconazole) and validate via Lineweaver-Burk plots .
Properties
IUPAC Name |
[(E)-1-[2-(4-methoxyphenyl)cyclopropyl]ethylideneamino] benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13(20-23-19(21)15-6-4-3-5-7-15)17-12-18(17)14-8-10-16(22-2)11-9-14/h3-11,17-18H,12H2,1-2H3/b20-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWHVKISQOCDPM-DEDYPNTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CC=C1)C2CC2C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=CC=C1)/C2CC2C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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